3-chlorobenzo[d]isoxazol-7-ol
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Overview
Description
3-chlorobenzo[d]isoxazol-7-ol is an aromatic organic compound with the molecular formula C7H4ClNO2. It belongs to the class of benzisoxazole derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 2-chlorophenylhydroxylamine as a starting material, which undergoes cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-chlorobenzo[d]isoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzisoxazole oxides, while substitution reactions can produce various substituted benzisoxazole derivatives .
Scientific Research Applications
3-chlorobenzo[d]isoxazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-chlorobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar biological activities.
Benzisothiazole: Shares structural similarities and exhibits comparable pharmacological properties.
Benzimidazole: Known for its antimicrobial and anticancer activities
Uniqueness
3-chlorobenzo[d]isoxazol-7-ol is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule in drug discovery and development .
Properties
IUPAC Name |
3-chloro-1,2-benzoxazol-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-7-4-2-1-3-5(10)6(4)11-9-7/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCNPWASQSFIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)ON=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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